Cas no 17082-12-1 (Diazene, 1,2-diphenyl-,(1E)-)

Diazene, 1,2-diphenyl-,(1E)- structure
Diazene, 1,2-diphenyl-,(1E)- structure
Product Name:Diazene, 1,2-diphenyl-,(1E)-
CAS No:17082-12-1
MF:C12H10N2
MW:182.221202373505
CID:167190
PubChem ID:2272
Update Time:2025-04-19

Diazene, 1,2-diphenyl-,(1E)- Chemical and Physical Properties

Names and Identifiers

    • Diazene, 1,2-diphenyl-,(1E)-
    • (E)-1,2-Diphenyldiazene
    • (E)-Diphenyldiazene
    • Diazene, diphenyl-, (E)-
    • Diazene,diphenyl-,(trans)-
    • trans-Azobenzene
    • (E)-Azobenzene
    • Benzene, azobis-
    • NSC-2102
    • DTXSID8020123
    • Azobenzene, 96%
    • azobenzene
    • Azobenzeen
    • A937000
    • SCHEMBL565791
    • AKOS016042359
    • F0U1H6UG5C
    • (Z)-diphenyldiazene
    • Azobenzeen [Dutch]
    • NCGC00254531-01
    • NCGC00094554-03
    • Azodibenzene
    • BSPBio_003031
    • PHENYLBUTAZONE IMPURITY D [EP IMPURITY]
    • SY048268
    • DTXCID40123
    • USAF EK-704
    • Tox21_300495
    • KBio2_002544
    • Spectrum4_000448
    • C19334
    • Z1238795333
    • Azobenzene, (E)-
    • NCGC00094554-01
    • CHEBI:58996
    • diphenyl diimide
    • AS-48863
    • CHEBI:190358
    • (E)-diphenyl-diazene
    • (Z)-azobisbenzene
    • E/Z-Azobenzene
    • WLN: RNUNR
    • Spectrum5_001109
    • Azodibenzeneazofume
    • Benzene, azodi-
    • Caswell No. 064
    • Q27126386
    • Azobenzide
    • EINECS 203-102-5
    • Diphenyldiimide
    • Diazene, diphenyl-, (Z)-
    • Azobisbenzene
    • Azobenzene, Reagent
    • 1080-16-6
    • NCGC00091871-01
    • Diazene, 1,2-diphenyl-
    • MFCD00003022
    • DMLAVOWQYNRWNQ-BUHFOSPRSA-N
    • Azobenzene, 98%
    • AZOBENZENE [HSDB]
    • 103-33-3
    • NCGC00091871-03
    • NCGC00091871-02
    • CCRIS 65
    • AZOBENZENE [IARC]
    • IDI1_000502
    • BDBM115180
    • HMS1921N05
    • AZOBENZENE [MI]
    • (E)-azobenzol
    • 1-16-00-00218 (Beilstein Handbook Reference)
    • Benzofume
    • NCGC00091871-04
    • NSC 2102
    • Spectrum2_001433
    • 17082-12-1
    • Benzeneazobenzene
    • 1,2-Diphenyldiazene
    • Azobenzene, analytical standard
    • AI3-14611
    • BRN 0742609
    • SCHEMBL32032
    • NCI-C02926
    • A0565
    • CHEBI:58997
    • NCGC00091871-05
    • FT-0622525
    • HSDB 1513
    • AMY6986
    • CAS-103-33-3
    • NSC2102
    • Benzene, azodi
    • ENT 14,611
    • cis-Azobenzene
    • CHEMBL3039456
    • CS-6935
    • (E)-azodibenzene
    • DTXSID601026524
    • EN300-83247
    • Azobenzol
    • KBioGR_000836
    • CHEMBL58835
    • Q410056
    • NCGC00091871-06
    • Azofume
    • HY-B2127
    • Q27444428
    • NINDS_000502
    • 1,2-Diphenyldiazene; Phenylbutazone Imp. D (EP); Azobenzene; Phenylbutazone Impurity D
    • (Z)-azodibenzene
    • HMS501J04
    • FD10474
    • (Z)-Azobenzene
    • Azobenzene, PESTANAL(R), analytical standard
    • SPECTRUM1501172
    • KBio3_002531
    • Tox21_201458
    • AKOS015903807
    • EPA Pesticide Chemical Code 007401
    • KBio1_000502
    • Diazene, diphenyl-
    • NS00010852
    • (Z)-azobenzol
    • Spectrum_001987
    • J-000939
    • YSWG558
    • UNII-F0U1H6UG5C
    • NCGC00094554-02
    • KBio2_007680
    • Spectrum3_001476
    • KBioSS_002553
    • NCGC00259009-01
    • Diazobenzene
    • 4-(phenylazo)benzene
    • CCG-39013
    • Azobenzene Melting Point Standard
    • Diphenyldiazene
    • SPBio_001566
    • DivK1c_000502
    • CHEMBL3184266
    • KBio2_005112
    • (E)-azobisbenzene
    • MDL: MFCD00003022
    • Inchi: 1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H/b14-13+
    • InChI Key: DMLAVOWQYNRWNQ-BUHFOSPRSA-N
    • SMILES: N(/C1C=CC=CC=1)=N\C1C=CC=CC=1

Computed Properties

  • Exact Mass: 182.0845
  • Monoisotopic Mass: 182.084398
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 24.7

Experimental Properties

  • Density: 1.02
  • Melting Point: 154 °F (NTP, 1992)
  • Boiling Point: 293°Cat760mmHg
  • Flash Point: 122.9°C
  • Refractive Index: INDEX OF REFRACTION: 1.6266 @ 78 °C/D
  • PSA: 24.72
  • LogP: log Kow = 3.82
Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD